N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide
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Overview
Description
N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nucleophilic substitution of 1-benzhydryl piperazine with benzenesulfonyl chloride, followed by further reactions to introduce the benzoyl and methylbenzamide groups . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoyl or benzenesulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug development, particularly for targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an acetylcholinesterase inhibitor, modulating neurotransmitter levels in the brain . The pathways involved in its mechanism of action are complex and may include multiple steps and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine ring and has been studied for its acetylcholinesterase inhibitory activity.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are structurally similar and have been investigated for their potential as alpha1-adrenergic receptor antagonists.
Uniqueness
N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S/c1-20-9-8-12-22(19-20)24(31)28-25(36(34,35)23-13-6-3-7-14-23)27(33)30-17-15-29(16-18-30)26(32)21-10-4-2-5-11-21/h2-14,19,25H,15-18H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRCUFVDZJSDBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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